4-Dodecylcyclohexane-1-carboxylic acid

Description

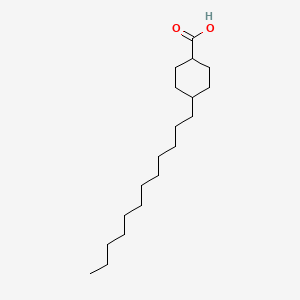

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-dodecylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLPJYVJCGPBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616580 | |

| Record name | 4-Dodecylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871325-02-9 | |

| Record name | 4-Dodecylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Dodecylcyclohexane-1-carboxylic Acid

The synthesis of this compound can be approached through various established routes, primarily involving the construction of the substituted cyclohexane (B81311) ring followed by the introduction of the carboxyl group, or the functionalization of a pre-existing cyclohexane scaffold.

The direct functionalization of a cyclohexane ring presents a significant challenge due to the chemical inertness of C-H bonds in alkanes. researchgate.net However, modern synthetic methods have made strides in overcoming this obstacle. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of cycloalkanes. researchgate.net For instance, palladium-catalyzed reactions can direct the arylation of C-H bonds in cyclohexane carboxylic acids. nih.gov While this specific example functionalizes an already carboxylated ring, the underlying principle of directed C-H activation can be conceptually applied to introduce other functional groups that can later be converted to a carboxylic acid.

Another strategy involves the hydrogenation of an aromatic precursor. For example, a dodecyl-substituted benzoic acid derivative could be catalytically hydrogenated to yield this compound. This approach benefits from the well-established chemistry of aromatic compounds. google.com

| Strategy | Description | Key Features |

| Directed C-H Functionalization | Utilization of a directing group to activate a specific C-H bond on the cyclohexane ring for the introduction of a functional group. | High regioselectivity, often requires a pre-existing functional group. |

| Hydrogenation of Aromatic Precursors | Reduction of a substituted benzene ring (e.g., p-dodecylbenzoic acid) to the corresponding cyclohexane derivative. | Well-established methodology, allows for control over stereochemistry (cis/trans isomers). |

| Grignard Carboxylation | Reaction of a dodecylcyclohexyl magnesium halide with carbon dioxide to form the corresponding carboxylate. | A classic and reliable method for forming carboxylic acids from alkyl halides. |

A common and versatile approach to synthesizing this compound involves a two-step process of alkylation followed by carboxylation. One possible route begins with the Friedel-Crafts alkylation of benzene with a 12-carbon alkyl halide (e.g., 1-bromododecane) in the presence of a Lewis acid catalyst to form dodecylbenzene. Subsequent hydrogenation of the aromatic ring yields dodecylcyclohexane (B156805). nih.gov The final carboxylation step can be achieved through various methods, such as the conversion of dodecylcyclohexane to a Grignard reagent followed by reaction with carbon dioxide. youtube.com

Alternatively, a carboxylation reaction can be performed on a suitable precursor. For example, the Koch reaction allows for the carboxylation of alkenes or alcohols in the presence of a strong acid and carbon monoxide. orgsyn.org Starting with 4-dodecylcyclohexanol, this method could potentially yield the desired carboxylic acid.

Derivatization Reactions of the Carboxyl Group

The carboxylic acid functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives.

Esterification is a fundamental reaction of carboxylic acids. The reaction of this compound with an alcohol in the presence of an acid catalyst, known as Fischer esterification, is a common method for synthesizing the corresponding esters. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and the use of a large excess of the alcohol or the removal of water can drive the reaction to completion. masterorganicchemistry.com

For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed. orgsyn.orgorganic-chemistry.org This method, often referred to as the Steglich esterification, proceeds under mild conditions. organic-chemistry.org

| Esterification Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water | Simple, uses readily available reagents |

| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature, aprotic solvent | Mild conditions, high yields, suitable for sterically hindered alcohols |

| Acyl Chloride Route | Thionyl chloride (SOCl₂) followed by alcohol | Typically at room temperature or gentle heating | High reactivity, irreversible reaction |

Amides are another important class of carboxylic acid derivatives. The direct reaction of this compound with an amine is generally slow and requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. libretexts.org More commonly, the carboxylic acid is first activated.

A variety of coupling reagents can be used to facilitate amide bond formation under milder conditions. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective for this transformation. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide.

Biocatalytic methods, employing enzymes such as lipases, also offer a green and efficient route to amides from carboxylic acids and amines under non-solvent conditions. researchgate.net

| Amidation Method | Reagents | Key Features |

| Direct Thermal Dehydration | Amine | High temperatures required, equilibrium process |

| Acyl Chloride Route | SOCl₂ or (COCl)₂, then amine | Highly reactive intermediate, often requires a base to neutralize HCl byproduct |

| Coupling Reagent-Mediated | Amine, Coupling Agent (e.g., HBTU, DCC) | Mild conditions, high yields, good for sensitive substrates |

| Biocatalytic Amidation | Amine, Lipase | Environmentally friendly, high selectivity |

Symmetrical anhydrides of this compound can be prepared by the dehydration of two equivalents of the carboxylic acid. This is often achieved by heating the carboxylic acid with a strong dehydrating agent such as phosphorus pentoxide. nih.gov

Another common method involves the reaction of the carboxylate salt of this compound with its corresponding acyl chloride. libretexts.orgkhanacademy.org The acyl chloride is typically prepared by reacting the carboxylic acid with thionyl chloride. libretexts.org Acid anhydrides are reactive acylating agents themselves and can be used to synthesize esters and amides. libretexts.orglibretexts.org For instance, the reaction of 4-dodecylcyclohexane-1-carboxylic anhydride with an alcohol will yield one equivalent of the corresponding ester and one equivalent of the parent carboxylic acid. libretexts.org

| Anhydride Synthesis Method | Reagents | Description |

| Dehydration | Dehydrating agent (e.g., P₂O₅) | Removes one molecule of water from two molecules of carboxylic acid. |

| Acyl Chloride and Carboxylate | Acyl chloride, Carboxylate salt | Nucleophilic acyl substitution of the chloride by the carboxylate. |

| Reaction with Dialkyl Dicarbonates | Dialkyl dicarbonate, Lewis acid | A double addition of the carboxylic acid to the dicarbonate leads to the anhydride. organic-chemistry.org |

Stereoselective Synthesis and Isomeric Control

The stereochemistry of the cyclohexane ring is a critical aspect of the synthesis of this compound, dictating the spatial arrangement of the dodecyl and carboxylic acid groups and influencing the molecule's physical and chemical properties.

Cis/Trans Isomerism in Cyclohexane-1-carboxylic Acids

Substituted cyclohexanes, including this compound, exhibit cis-trans isomerism, a form of stereoisomerism where substituents are located on the same side (cis) or opposite sides (trans) of the ring's plane. wikipedia.orglibretexts.org Due to the restriction of rotation around the carbon-carbon bonds within the ring structure, cis and trans isomers are not interconvertible under normal conditions. libretexts.org

The cyclohexane ring predominantly adopts a stable chair conformation. In this conformation, the substituent groups can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For a 1,4-disubstituted cyclohexane like this compound, the cis and trans isomers have distinct conformational preferences.

Trans Isomer: The most stable conformation for the trans isomer has both the dodecyl group and the carboxylic acid group in equatorial positions (di-equatorial). A less stable conformation exists where both groups are in axial positions (di-axial). libretexts.org

Cis Isomer: The cis isomer exists as two equivalent chair conformations that rapidly interconvert, with one substituent always being in an equatorial position and the other in an axial position. libretexts.org

Generally, conformations with bulky substituents in the equatorial position are more stable due to reduced steric strain. libretexts.org Consequently, the di-equatorial trans isomer is the most thermodynamically stable form of this compound.

| Isomer | Substituent Positions (Carbon 1 / Carbon 4) | Relative Stability |

|---|---|---|

| cis | Axial / Equatorial | Less Stable |

| cis | Equatorial / Axial | Less Stable |

| trans | Equatorial / Equatorial | Most Stable |

| trans | Axial / Axial | Least Stable |

Control of Stereochemistry in Synthetic Routes

Achieving control over the stereochemical outcome is a central challenge in organic synthesis. rijournals.comresearchgate.net For 4-alkylcyclohexane carboxylic acids, synthetic strategies often focus on producing the thermodynamically more stable trans isomer. A key method involves the hydrogenation of the corresponding 4-alkylbenzoic acid. epa.gov

A reported improved synthesis for trans-4-alkylcyclohexane carboxylic acids utilizes a special Ru-Ni/C catalytic system for the hydrogenation of 4-alkylbenzoic acids. This initial step typically produces a mixture of both cis and trans isomers. Subsequently, an isomerization step is performed on this mixture to enrich the more stable trans isomer. epa.gov The stereomeric configuration of the final products is often confirmed using techniques like 1H NMR spectroscopy. epa.gov This approach leverages thermodynamic control to favor the desired stereoisomer.

Biocatalytic Approaches and Enzymatic Synthesis

Biocatalysis employs enzymes—nature's catalysts—to perform chemical reactions with high selectivity and efficiency under mild conditions, offering a sustainable alternative to traditional chemical synthesis. astrazeneca.com

Microbial Transformation Pathways of Related Hydrocarbons

Microorganisms have evolved diverse metabolic pathways to degrade complex hydrocarbons. Studies on n-alkylcycloalkanes, such as n-dodecylcyclohexane, provide insight into potential biocatalytic routes for producing or modifying this compound.

In certain marine bacteria, such as Alcanivorax sp., the degradation of long-chain n-alkylcyclohexanes has been observed. nih.gov The proposed pathway involves the initial oxidation of the terminal methyl group on the alkyl side chain to form a carboxylic acid. This is followed by the sequential cleavage of two-carbon units from the alkyl chain via a β-oxidation process. nih.gov The degradation of n-dodecylcyclohexane through this pathway can lead to the formation of key intermediates like cyclohexanecarboxylic acid and cyclohexaneacetic acid. nih.gov This natural transformation pathway demonstrates that microbes can functionalize the alkyl side chain of such molecules.

| Original Substrate | Observed Metabolic Intermediates | Proposed Pathway |

|---|---|---|

| n-Dodecylcyclohexane | Cyclohexaneacetic acid, Cyclohexanecarboxylic acid | Terminal oxidation followed by β-oxidation |

| n-Undecylcyclohexane | Cyclohexaneacetic acid, Cyclohexanecarboxylic acid | Terminal oxidation followed by α- and β-oxidation |

Enzyme-Mediated Functionalization

The direct use of isolated enzymes offers a powerful tool for specific chemical transformations. While specific enzymatic synthesis of this compound is not widely documented, principles from related biocatalytic reactions highlight its potential.

Enzymes can exhibit high diastereomer selectivity. For instance, certain transaminases have been used to selectively deaminate the cis-diastereomer of 4-substituted cyclohexane-1-amines, resulting in the enrichment of the desired trans isomer. nih.gov This process works through a dynamic isomerization via a ketone intermediate, ultimately favoring the thermodynamically more stable trans product. nih.gov A similar enzymatic kinetic resolution could theoretically be applied to a mixture of cis/trans this compound derivatives.

Furthermore, various enzyme classes could be explored for the functionalization of the molecule. Ene reductases (EREDs) have been shown to facilitate novel intramolecular C-H functionalization reactions in substituted cyclohexanones. osti.gov Other enzymes, like unspecific peroxygenases (UPOs), are capable of introducing oxygen atoms into C-H bonds, while carboxylic acid reductases (CARs) can be used for the activation of carboxylic acids. astrazeneca.com These enzymatic tools open up possibilities for creating derivatives of this compound in a highly selective and environmentally friendly manner.

Supramolecular Assembly and Intermolecular Interactions

Hydrogen Bonding Motifs in 4-Dodecylcyclohexane-1-carboxylic Acid Systems

The carboxyl group is a powerful functional group for directing supramolecular assembly due to its ability to act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). wikipedia.orgwinthrop.edu This dual nature leads to the formation of highly stable, recognizable patterns known as synthons.

In nonpolar environments and in the solid state, carboxylic acids predominantly form centrosymmetric dimers. wikipedia.orgyoutube.comyoutube.com Two molecules of this compound would be expected to associate through a pair of O-H···O hydrogen bonds, creating a highly stable eight-membered ring motif, commonly denoted as an R²₂(8) graph set. researchgate.net This dimeric structure effectively doubles the size of the molecule and is a key factor in the physical properties of carboxylic acids. youtube.com The formation of these dimers is a thermodynamically favorable process that significantly influences properties like boiling point and solubility. winthrop.eduyoutube.com

Alternatively, under certain crystallizing conditions or with specific steric influences, a catemer motif can arise. researchgate.netrsc.org In a catemer, the carboxyl groups form a chain where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the next, creating a polymeric-like chain. researchgate.netrsc.org While the dimer is often the more common and stable arrangement for simple carboxylic acids, the catemer presents an alternative and significant hydrogen-bonding pattern. rsc.orgrsc.org The selection between a dimer and a catemer can be influenced by auxiliary interactions, such as C-H···O bonds, which can provide additional stabilization to one motif over the other. rsc.org

The carboxyl group is the primary driver of the specific, directional interactions within assemblies of this compound. It contains a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C=O group). wikipedia.orgwinthrop.edu In the formation of the classic dimer, each carboxyl group simultaneously donates one hydrogen bond and accepts one hydrogen bond from its partner molecule. youtube.comyoutube.com This reciprocal interaction is what makes the R²₂(8) synthon particularly stable. researchgate.net In the case of catemer formation, the roles are separated along the chain; each molecule donates a hydrogen bond to one neighbor and accepts one from another. researchgate.net The strength of these hydrogen bonds is significant, with interaction energies that dictate the stability of the resulting supramolecular structure. rsc.org

Influence of the Dodecyl Chain on Self-Assembly Processes

The long, aliphatic dodecyl chain, along with the cyclohexane (B81311) ring, constitutes a significant hydrophobic segment of the molecule. This tail plays a crucial role in the secondary organization of the hydrogen-bonded primary structures.

Hydrophobic interactions are a major driving force for the aggregation of amphiphilic molecules in polar solvents. nih.govnih.gov In an aqueous environment, the dodecylcyclohexane (B156805) tails would seek to minimize their contact with water, leading to the formation of larger aggregates like micelles or vesicles. In nonpolar media or the solid state, the van der Waals forces between the long alkyl chains become dominant. rsc.org These forces encourage the chains to pack in an ordered, parallel fashion to maximize contact, similar to the behavior observed in self-assembled monolayers (SAMs) of long-chain carboxylic acids. nih.govresearchgate.net The length of the alkyl chain is critical; longer chains, such as the dodecyl group, lead to stronger van der Waals forces, which enhance the stability and order of the assembled film or crystal lattice. nih.govresearchgate.net

The dual nature of this compound as an amphiphile allows it to act as a building block for well-defined nanostructures. nih.gov The balance between the directional hydrogen bonding of the carboxyl heads and the space-filling requirements of the bulky hydrophobic tails can lead to the formation of various morphologies, such as nanofibers, nanorods, or nanotubes. nih.govnih.gov The self-assembly process involves the initial formation of hydrogen-bonded structures (like dimers), which then organize on a larger scale due to the hydrophobic interactions of the dodecylcyclohexane tails. nih.gov The final morphology of these nanostructures can be influenced by factors such as solvent polarity and temperature. rsc.org

Crystallographic and Spectroscopic Elucidation of Supramolecular Architectures

The precise arrangement of molecules in the solid state is determined using single-crystal X-ray diffraction (SC-XRD). This technique would provide definitive proof of either the dimer or catemer motif by precisely measuring bond lengths and angles, including the O···O distances of the hydrogen bonds. nih.govresearchgate.net For related cyclohexanecarboxylic acid derivatives, crystallographic studies have confirmed chair conformations for the cyclohexane ring and detailed the complex hydrogen-bonding networks that define the crystal packing. nih.govresearchgate.netnih.gov

Spectroscopic methods are invaluable for studying these structures, particularly in solution or when single crystals are unavailable.

Infrared (IR) Spectroscopy: The O-H stretching vibration of the carboxylic acid is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded (monomeric) state, this appears as a sharp band, while in the dimer form, it becomes a very broad absorption at a lower frequency, often centered around 3000 cm⁻¹. youtube.com The C=O stretching frequency also shifts upon dimerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the acidic proton in ¹H NMR is highly diagnostic. In its dimeric, hydrogen-bonded state, the proton is significantly deshielded and appears far downfield. rsc.org NMR spectroscopy can also be used to quantify the strength of association events in supramolecular systems. soton.ac.uk

The table below summarizes typical spectroscopic data used to identify hydrogen-bonding motifs in carboxylic acids.

| Spectroscopic Technique | Observation for Monomer | Observation for Dimer/Catemer | Citation |

| IR Spectroscopy | Sharp O-H stretch (~3500 cm⁻¹) | Broad O-H stretch (2500-3300 cm⁻¹) | youtube.com |

| IR Spectroscopy | C=O stretch (~1760 cm⁻¹) | C=O stretch (~1710 cm⁻¹) | youtube.com |

| ¹H NMR Spectroscopy | Acidic proton (COOH) shift varies with concentration | Acidic proton (COOH) shift is downfield (>10 ppm) and less concentration-dependent | rsc.org |

Rational Design of Host-Guest Systems and Molecular Networks

The rational design of host-guest systems and molecular networks leveraging this compound as a key building block is an area of growing interest in supramolecular chemistry. The unique structural characteristics of this molecule—namely, a flexible, hydrophobic dodecyl chain, a conformationally adaptable cyclohexyl ring, and a hydrophilic carboxylic acid group capable of forming predictable intermolecular interactions—make it a versatile component for creating complex, self-assembling architectures.

In the context of host-guest chemistry, the aliphatic cyclohexane ring and the appended dodecyl chain can cooperatively create hydrophobic pockets capable of encapsulating guest molecules. The design of such hosts involves tailoring the steric bulk and flexibility of the alkyl components to achieve shape and size complementarity with the intended guest. The binding affinity of these host-guest complexes is influenced by a combination of hydrophobic effects and potential hydrogen bonding interactions between the guest and the carboxylic acid group of the host.

The principles of rational design also extend to the formation of larger, more intricate molecular networks. By introducing complementary functional groups onto other molecules, it is possible to direct the assembly of this compound into specific two- or three-dimensional structures. For instance, co-crystallization with molecules containing multiple hydrogen bond acceptors, such as diamines or poly-pyridyl species, can lead to the formation of extended hydrogen-bonded networks with predictable topologies.

The interplay between the different non-covalent forces at play is a key consideration in the rational design process. The strength and directionality of the hydrogen bonds provided by the carboxylic acid group, combined with the less directional but significant hydrophobic interactions of the alkyl components, allow for a fine-tuning of the resulting supramolecular structures. Computational modeling is often employed to predict the most stable arrangements and to guide the selection of appropriate co-assembling molecules or guest species.

While specific experimental data on host-guest systems and molecular networks involving this compound is not extensively documented in publicly available literature, the fundamental principles of supramolecular chemistry allow for the rational design of such systems. The following tables provide hypothetical data to illustrate the types of interactions and binding affinities that could be expected in such rationally designed systems, based on the known behavior of similar long-chain carboxylic acids and cyclohexane derivatives in supramolecular chemistry.

Table 1: Hypothetical Host-Guest Binding Affinities with this compound Dimers as Host

| Guest Molecule | Solvent | Association Constant (K_a) [M⁻¹] |

| Adamantane | Chloroform | 1.5 x 10² |

| Naphthalene | Cyclohexane | 8.0 x 10¹ |

| Pyrene | Dichloromethane | 2.2 x 10² |

Table 2: Predicted Intermolecular Interaction Energies in a 1:1 Co-crystal of this compound and a Diamine

| Interaction Type | Contributing Groups | Calculated Energy (kJ/mol) |

| Hydrogen Bonding | Carboxylic Acid - Amine | -25 to -40 |

| Van der Waals | Dodecyl Chain - Dodecyl Chain | -15 to -25 |

| CH-π Interactions | Cyclohexane - Aromatic Guest | -5 to -10 |

These illustrative data highlight the potential of this compound in the rational design of complex supramolecular architectures. Further experimental validation is necessary to fully explore and harness the capabilities of this versatile building block in the field of supramolecular chemistry.

Applications in Advanced Materials Science

Role as a Monomer or Modifier in Polymer Synthesis

As a monofunctional carboxylic acid, 4-dodecylcyclohexane-1-carboxylic acid can be utilized as a chain-terminating agent or as a pendant group modifier in polycondensation reactions. Its incorporation influences the molecular weight and introduces its characteristic bulky and flexible side chain to the polymer architecture.

Polyesters are synthesized through the polycondensation of dicarboxylic acids and diols. nih.govlibretexts.org The carboxylic acid functionality of this compound allows it to be readily incorporated into polyester (B1180765) chains via esterification. jku.at In this role, it can act as a modifier, where its bulky structure and long dodecyl chain are appended to the main polymer backbone. The synthesis can be performed under various conditions, including melt polymerization. nih.gov The inclusion of cycloaliphatic structures, like the cyclohexane (B81311) ring, is a known strategy to modify the thermal and mechanical properties of polyesters. researchgate.netresearchgate.net The long dodecyl chain, meanwhile, introduces a significant hydrophobic and flexible segment into the polymer system. rsc.org

Modification of Polymer Properties

The incorporation of this compound into polymers imparts a unique combination of rigidity from the cyclohexane ring and flexibility from the dodecyl chain. This dual nature allows for the precise modification of the resulting material's characteristics.

The mechanical properties of polymers are strongly dependent on their molecular structure. The introduction of the rigid 1,4-cyclohexylene unit is known to enhance the toughness and tensile properties of polymers. researchgate.netutwente.nl Conversely, the long, flexible dodecyl chain can act as an internal plasticizer, potentially increasing the elongation at break. The presence of such pendant functional groups is a key strategy for creating biodegradable polymers with tailored mechanical properties for specific applications. utwente.nl The balance between the rigid ring and the flexible chain introduced by this compound allows for the fine-tuning of a polymer's mechanical profile.

Table 1: Predicted Influence of Structural Moieties on Polymer Mechanical Properties

| Structural Component | Predicted Effect on Mechanical Properties | Rationale |

| Cyclohexane Ring | Increases stiffness and tensile strength. | The rigid ring structure restricts chain mobility, enhancing load-bearing capacity. researchgate.net |

| Dodecyl Chain | Increases flexibility and elongation at break. | The long, flexible alkyl chain increases free volume and allows for greater chain movement, acting as an internal plasticizer. |

| Carboxylic Acid (as linkage) | Forms robust ester or amide bonds within the polymer backbone. | Creates strong covalent linkages that ensure the integrity of the polymer chain. utwente.nlresearchgate.net |

Conversely, the long dodecyl chain can influence processing attributes by lowering the melt viscosity of the polymer. Long-chain carboxylic acids have been studied as additives that can affect the flow behavior of molten thermoplastics, making them easier to process. researchgate.net This combined effect—enhancing thermal stability while potentially improving melt processability—is a significant advantage in materials engineering.

Table 2: Expected Impact on Thermal and Processing Properties

| Property | Influence of Cyclohexane Ring | Influence of Dodecyl Chain |

| Glass Transition Temp. (Tg) | Increase | Decrease |

| Thermal Decomposition Temp. | Increase | Minor Decrease |

| Melt Viscosity | Increase | Decrease |

Polymer crystallinity is dictated by the ability of polymer chains to pack in an orderly, repeating fashion. The introduction of a bulky and asymmetric monomer like this compound can disrupt this packing. The presence of kinks and large pendant groups along the polymer chain generally leads to a reduction in crystallinity, resulting in a more amorphous material. researchgate.net

However, the stereochemistry of the cyclohexane ring (cis vs. trans isomers) plays a critical role. Polymers rich in the trans isomer tend to have a more linear and regular structure, favoring crystallization, while those with a higher cis content are more kinked and tend to be amorphous. researchgate.netresearchgate.net Therefore, by controlling the isomeric ratio of the this compound monomer, it is possible to modulate the degree of crystallinity in the final polymer, thereby influencing properties such as clarity, stiffness, and barrier performance. rsc.org

Applications as Plasticizers for Polymeric Compositions

Esters derived from cyclohexane carboxylic acids are recognized as effective plasticizers for polyvinyl chloride (PVC) and other chlorine-containing resins. google.com These compounds offer several advantages over traditional phthalate (B1215562) plasticizers, including enhanced stability against ultra-violet light, improved properties at low temperatures, and lower viscosity for better processability. google.com The use of cyclohexane-based esters can yield products with mechanical properties comparable to those made with conventional plasticizers. google.com

Compatibility with Polyvinyl Chloride (PVC) and Other Resins

The efficacy of a plasticizer is heavily dependent on its compatibility with the polymer matrix. For PVC, a plasticizer must effectively disrupt the strong polar interactions between polymer chains that arise from the presence of chlorine atoms. mdpi.com This is achieved through a molecular structure that contains both polar and non-polar regions. mdpi.com

In the case of esters of this compound, the ester group provides the necessary polarity to interact with the PVC, while the long, non-polar dodecyl tail and the bulky cyclohexyl group act to separate the polymer chains. This separation increases the free volume within the polymer, leading to greater flexibility. mdpi.com The compatibility of related cyclohexane dicarboxylate esters with PVC has been well-documented, showing performance benefits such as improved low-temperature flexibility when compared to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP). google.com While primary plasticizers are key for imparting softness and elongation, secondary plasticizers can be used in conjunction to enhance their performance. researchgate.net

Table 1: Compatibility and Performance of Cyclohexane-Based Plasticizers in PVC This table summarizes findings on plasticizers structurally related to this compound derivatives, indicating their expected performance.

| Feature | Observation with Cyclohexane-Based Plasticizers | Source |

| Low-Temperature Performance | Improved flexibility and performance at low temperatures compared to phthalates. | google.com |

| Mechanical Properties | Resultant plastics exhibit Shore hardness and mechanical properties identical or comparable to those obtained with phthalates. | google.com |

| Viscosity & Processability | Formulations exhibit lower viscosity, leading to improved processability. | google.com |

| Migration Resistance | Esters of cyclohexane dicarboxylic acids are noted for their potential for low migration from PVC plastics. | mdpi.comgoogle.com |

| UV Stability | Products show increased stability to ultra-violet light. | google.com |

Structure-Property Relationships in Plasticizer Design

The specific molecular architecture of a plasticizer dictates its performance characteristics, including efficiency, permanence, and temperature response. The theory of plasticization suggests that plasticizer molecules embed themselves between polymer chains, disrupting the rigid gel structure and solvating the polymer at points of attraction. mdpi.com

For a plasticizer derived from this compound, the key structural features are the long C12 alkyl (dodecyl) chain and the cyclohexane ring.

Alkyl Chain Length: The long dodecyl chain is highly effective at creating distance between PVC chains. This significant increase in free volume enhances molecular mobility, resulting in a lower glass transition temperature and improved flexibility. mdpi.com

Cyclic Group: The presence of the cyclohexane ring adds bulk, further aiding in the separation of polymer chains.

Polarity: The carboxylic acid, when converted to an ester, provides the polar functional group necessary for interaction and compatibility with the polar PVC polymer. mdpi.com

Research on dicarboxylate plasticizers shows that the chemical structure is a determinant for key technological and operational characteristics of the resulting PVC plastics. mdpi.com For instance, plasticizer compositions containing mixed alkyl substituents on a cyclohexane diester base, such as 2-ethylhexyl and butyl groups, have been shown to improve migration resistance and plasticization efficiency while maintaining tensile strength and elongation. google.com

Table 2: Structure-Property Relationships for Plasticizers This table illustrates how different molecular features, such as those in this compound, influence plasticizer properties.

| Structural Feature | Influence on Property | Source |

| Long, Non-Polar Side Chains | Keep polymer chains separated, reducing the glass transition temperature and increasing flexibility. | mdpi.com |

| Polar Groups (e.g., Ester) | Interact with polar sites on the polymer (like the C-Cl bond in PVC), ensuring compatibility and solvation. | mdpi.com |

| Branched Molecular Structure | Increases the movement of polymer chain components with rising temperature. | mdpi.com |

| High Molecular Weight | Generally leads to lower migration from the polymer matrix, a key requirement for long-term performance. | diva-portal.org |

Development of Bio-Based and Sustainable Materials

The increasing global focus on sustainability and environmental concerns has spurred significant growth in the market for bio-based products as alternatives to those derived from petrochemicals. patsnap.comnih.govresearchandmarkets.com Carboxylic acids are fundamental in this transition, serving as versatile platform chemicals and building blocks for producing bio-based polymers, coatings, and other advanced materials. patsnap.comresearchgate.net The use of renewable resources like biomass and agricultural waste for producing these chemicals is a key strategy in developing a circular economy. patsnap.comnih.gov

This compound is a compound that aligns with these sustainability goals. Its structure contains components that can potentially be derived from renewable feedstocks. The C12 dodecyl group, for example, is structurally equivalent to the alkyl chain of lauric acid, a fatty acid abundant in natural sources like coconut oil and palm kernel oil. This positions the compound as a candidate for developing more sustainable materials.

Research into bio-based carboxylic acids has demonstrated their successful application in high-performance materials. researchgate.net For example, di- and tricarboxylic acids sourced from biological origins have been used as hardeners or cross-linkers for bio-based epoxy resins. researchgate.net These formulations can result in thermoset coatings with excellent solvent resistance, strong adhesion to metal substrates, and tunable hardness and flexibility. researchgate.netgoogle.com The use of a water-soluble bio-based acid with a bio-based epoxy resin could even lead to the creation of 100% bio-based coatings. researchgate.net The development of processes to produce short-chain carboxylic acids from municipal bio-wastes further underscores the viability and environmental benefits of this approach. nih.gov

Table 3: Research Findings in Bio-Based Materials from Carboxylic Acids This table highlights the potential applications and properties of materials derived from bio-based carboxylic acids, relevant to the potential of this compound.

| Application Area | Research Finding | Source |

| Thermoset Coatings | Bio-based polyfunctional carboxylic acids can be used to create thermoset coatings with excellent hardness, solvent resistance, adhesion, and flexibility. | google.com |

| Epoxy Resin Hardeners | Naturally occurring carboxylic acids can act as effective cross-linkers for highly functional bio-based epoxy resins, yielding degradable thermosets. | researchgate.net |

| 100% Bio-Based Systems | Water-soluble bio-based acids used with bio-based epoxy resins in a water-solvent system can produce entirely bio-based coatings. | researchgate.net |

| Sustainable Production | Integrated processes are being developed to convert heterogeneous organic wastes into carboxylic acids, improving the sustainability of the supply chain. | nih.gov |

| Polymer Building Blocks | Bio-based carboxylic acids are key building blocks for producing bio-based polymers, offering a renewable alternative to conventional plastics. | patsnap.com |

Biochemical and Environmental Research Perspectives

Microbial Degradation Pathways of Alkylcyclohexanes and Derivatives

Microorganisms have evolved diverse strategies to utilize alkylated alicyclic hydrocarbons as sources of carbon and energy nih.gov. The degradation of these complex molecules typically involves the separate or combined oxidation of both the cyclohexane (B81311) ring and the alkyl side chain. Bacteria and fungi are the primary organisms responsible for this biodegradation nih.gov.

The microbial oxidation of the cyclohexane ring is a critical step in the degradation of compounds like 4-dodecylcyclohexane-1-carboxylic acid. In aerobic bacteria, one common mechanism involves the hydroxylation of the ring nih.gov. For instance, the bacterium Alcaligenes strain W1 metabolizes cyclohexane carboxylate by first hydroxylating the ring at the 4-position to produce trans-4-hydroxycyclohexane carboxylate nih.gov. This is then oxidized to 4-ketocyclohexane carboxylate, which can be further converted to p-hydroxybenzoate, linking the alicyclic degradation pathway to aromatic compound metabolism nih.gov. The initial hydroxylation is carried out by a mixed-function oxygenase nih.gov.

Under anaerobic conditions, a different strategy is employed. In bacteria like Geobacter metallireducens, cyclohexane carboxylic acid is first activated to its coenzyme A (CoA) derivative, cyclohexanoyl-CoA researchgate.net. This intermediate is then dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA researchgate.net. A subsequent, unusual 1,4-dehydrogenation reaction can form cyclohex-1,5-diene-1-carboxyl-CoA, which serves as a bridge to the metabolic pathways for aromatic compounds researchgate.net. Another pathway observed in Alcanivorax sp. shows the transformation of cyclohexanecarboxylic acid to benzoic acid via the intermediate 1-cyclohexene-1-carboxylic acid nih.gov.

The chemical oxidation of the cyclohexane ring can be initiated by hydroxyl radicals, which add to the ring to form a hydroxycyclohexadienyl radical researchgate.netnih.gov. This intermediate can then react with oxygen and undergo further reactions leading to ring cleavage nih.gov.

The degradation of the long alkyl side chain is a fundamental aspect of the metabolism of alkylcyclohexanes. The most common pathway is initiated by the oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid group nih.gov. This is followed by a classic β-oxidation cycle, where the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA researchgate.netnih.govnih.gov.

In the case of this compound, the carboxylic acid group is already present on the ring. The degradation would likely proceed via β-oxidation of the dodecyl side chain. Studies on similar long-chain n-alkylcyclohexanes by Alcanivorax sp. have shown that β-oxidation is the primary mechanism for processing the alkyl side chain nih.govresearchgate.net. For example, the degradation of n-octadecylcyclohexane yields cyclohexaneacetic acid, while n-nonadecylcyclohexane yields cyclohexanecarboxylic acid, consistent with the β-oxidation process that depends on whether the chain has an even or odd number of carbons nih.gov. The branching of the alkyl side chain can also affect the rate of biodegradation, with increased branching potentially leading to greater resistance to degradation researchgate.netnih.gov.

In natural environments, this compound exists within complex mixtures of hydrocarbons. Its degradation often occurs through co-metabolism, where the breakdown of the compound is facilitated by the presence of other growth-promoting substrates. Stable mixed bacterial cultures have been shown to be capable of the complete breakdown of compounds like dodecylcyclohexane (B156805) researchgate.net.

Metabolic engineers work to manipulate these intricate biological networks to create efficient biological systems for degradation nih.gov. However, the interactions within these systems can be complex. For instance, in some cases, the presence of a readily metabolizable substrate can inhibit the degradation of a co-substrate. This was observed in Alcanivorax sp., where the transformation of certain cosubstrates was not observed when the bacterium was grown on n-hexadecane, suggesting a degree of metabolic specificity nih.gov.

Potential Metabolic Fate and Biotransformation Studies

Biotransformation is the process by which organisms chemically alter compounds, a key component of metabolism elsevierpure.com. For xenobiotics like this compound, biotransformation generally increases water solubility, facilitating elimination elsevierpure.com. While many biotransformations lead to inactive metabolites, some can result in products with altered or continued biological activity nih.gov.

The degradation of this compound and related structures leads to the formation of several key intermediate metabolites. Through the β-oxidation of the alkyl side chain, a series of shorter-chain carboxylic acids are produced. The final products of side-chain degradation are typically cyclohexaneacetic acid or cyclohexanecarboxylic acid nih.gov.

Further metabolism of the ring structure produces another set of identifiable intermediates. These metabolites provide clear evidence of the specific degradation pathways being used by the microorganisms.

Table 1: Identified Metabolites in the Degradation of Alkylcyclohexane Carboxylic Acids

| Metabolite | Precursor Compound(s) | Formation Pathway | Reference |

| Cyclohexaneacetic acid | n-Dodecylcyclohexane, n-Octadecylcyclohexane | β-oxidation of alkyl side chain | nih.gov |

| Cyclohexanecarboxylic acid | n-Nonadecylcyclohexane | β-oxidation of alkyl side chain | nih.gov |

| 1-Cyclohexene-1-carboxylic acid | Cyclohexanecarboxylic acid | Ring dehydrogenation | nih.govresearchgate.net |

| Benzoic acid | 1-Cyclohexene-1-carboxylic acid | Ring aromatization | nih.gov |

| trans-4-Hydroxycyclohexane carboxylate | Cyclohexane carboxylate | Aerobic ring hydroxylation | nih.gov |

| 4-Ketocyclohexane carboxylate | trans-4-Hydroxycyclohexane carboxylate | Ring oxidation | nih.gov |

| p-Hydroxybenzoate | 4-Ketocyclohexane carboxylate | Ring aromatization | nih.gov |

| Cyclohex-1,5-diene-1-carboxyl-CoA | Cyclohex-1-ene-1-carboxyl-CoA | Anaerobic ring dehydrogenation | researchgate.net |

The biodegradation of this compound is catalyzed by a specific set of enzymes. The transformation of xenobiotics is often carried out by what are known as drug-metabolizing enzymes elsevierpure.com. In bacteria, these enzymatic systems have evolved to break down complex hydrocarbons.

For the cyclohexane ring, several key enzymes have been identified. In the anaerobic pathway, the activation of cyclohexane carboxylic acid (CHC) to its CoA ester is catalyzed by a succinyl-CoA:CHC CoA transferase researchgate.net. The subsequent dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA is performed by CHCoA dehydrogenase researchgate.net. In the aerobic pathway, a cyclohexane carboxylate hydroxylase , which is a type of mixed-function oxygenase, introduces a hydroxyl group onto the ring nih.gov. The further oxidation of the hydroxylated ring is carried out by other specific dehydrogenases nih.gov. The enzymes responsible for the β-oxidation of the alkyl side chain are a well-characterized suite of enzymes including acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and ketoacyl-CoA thiolases.

Table 2: Key Enzymatic Systems in Alkylcyclohexane Carboxylic Acid Degradation

| Enzyme | Function | Pathway | Reference |

| Succinyl-CoA:CHC CoA transferase | Activates the carboxylic acid group by adding Coenzyme A | Anaerobic Ring Degradation | researchgate.net |

| CHCoA dehydrogenase | Dehydrogenates the cyclohexane ring | Anaerobic Ring Degradation | researchgate.net |

| Cyclohexane carboxylate hydroxylase | Adds a hydroxyl group to the cyclohexane ring | Aerobic Ring Degradation | nih.gov |

| β-oxidation enzymes | Shorten the alkyl side chain by two carbons per cycle | Alkyl Side Chain Degradation | nih.gov |

Role in Atmospheric Chemistry and Environmental Fate

The environmental journey of this compound is dictated by a combination of its physical and chemical properties, which influence its distribution and persistence in various environmental compartments, including the atmosphere, water, and soil. While specific experimental data on the atmospheric chemistry and complete environmental fate of this compound are limited, its behavior can be inferred from studies on structurally related compounds, such as other naphthenic acids and long-chain alkylcycloalkanes.

The primary processes governing the environmental fate of organic compounds are biodegradation, hydrolysis, atmospheric oxidation, and photolysis. researchgate.net For this compound, its structure—a long alkyl chain attached to a cyclohexane ring with a carboxylic acid group—suggests that biodegradation and atmospheric oxidation are the most significant degradation pathways.

Atmospheric Chemistry

The entry of this compound into the atmosphere would likely be limited by its low volatility. However, if present in the atmosphere, its fate would be primarily determined by reactions with photochemically generated hydroxyl (•OH) radicals. dss.go.th The reaction with •OH radicals is a major atmospheric sink for many organic compounds. copernicus.orgnist.gov The long alkyl chain and the cyclohexane ring both contain numerous C-H bonds that are susceptible to hydrogen atom abstraction by •OH radicals, initiating a cascade of oxidation reactions. researchgate.net This process would lead to the formation of more polar, oxygenated products.

While specific rate constants for the reaction of this compound with •OH radicals are not available, the atmospheric half-life of other long-chain alkanes and cyclic compounds can provide an estimation. For instance, the atmospheric lifetime of relatively volatile carboxylic acids like formic acid and acetic acid is on the order of days, with wet and dry deposition being significant removal mechanisms due to their high water solubility. copernicus.org Given its larger and more complex structure, the atmospheric residence time of this compound is expected to be relatively short, assuming it becomes airborne.

Environmental Fate

Once released into the aquatic or terrestrial environment, the environmental fate of this compound is largely governed by microbial degradation. As a member of the naphthenic acid family, its biodegradation is a key process in its removal from the environment. nih.gov

Research on the biodegradation of long-chain n-alkylcyclohexanes has shown that the degradation process is often initiated by the oxidation of the alkyl side chain. nih.gov A common pathway is β-oxidation, where the long alkyl chain is sequentially shortened, leading to the formation of cyclohexanecarboxylic acid as a key intermediate. nih.gov This intermediate can then undergo further degradation. Anaerobic degradation pathways for cyclohexanecarboxylic acid have also been identified, linking its catabolism to that of aromatic compounds. researchgate.net

The structure of the alkyl side chain plays a crucial role in the rate of biodegradation. Studies on various naphthenic acids have demonstrated that branching in the alkyl chain can significantly hinder microbial degradation. acs.orgessex.ac.uk

Table 1: Effect of Alkyl Chain Branching on the Biotransformation of Butylcyclohexylbutanoic Acids (BCHBAs)

| Compound | Alkyl Side Chain Structure | Biotransformation after 30 days (%) |

| n-BCHBA | n-butyl (unbranched) | >97 |

| iso-BCHBA | isobutyl (branched) | ~77 |

| sec-BCHBA | sec-butyl (branched) | ~47 |

| tert-BCHBA | tert-butyl (highly branched) | 2.5 |

| Data sourced from a study on the biotransformation of synthetic surrogate naphthenic acids by a sedimentary bacterial community. essex.ac.uk |

This data clearly illustrates that increased branching at the alkyl substituent significantly reduces the extent of biotransformation. Given that this compound has a linear dodecyl chain, it is expected to be more readily biodegradable than its branched isomers.

In aquatic systems, while some naphthenic acids can persist, studies have shown that they are susceptible to biodegradation, which reduces their concentration and associated toxicity. acs.org Simulated wetland environments have demonstrated significant reductions in total naphthenic acid concentrations over time, although a persistent fraction may remain. nih.gov The rate of biodegradation is also influenced by environmental conditions such as temperature and pH. For instance, the biodegradation of a related compound, trans-4-methyl-1-cyclohexane carboxylic acid, was found to be five times faster at 23°C compared to 4°C. researchgate.net

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are fundamental to determining the molecular structure of a compound like 4-dodecylcyclohexane-1-carboxylic acid. These techniques probe the interactions of the molecule with electromagnetic radiation to reveal details about its chemical bonds, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR studies, the proton of the carboxylic acid (–COOH) is highly distinctive, appearing far downfield, typically in the 10–12 ppm region. libretexts.org This signal is often broad due to hydrogen bonding and its acidic nature means it will exchange with deuterium (B1214612) upon addition of D₂O, causing the peak to disappear. libretexts.org The protons on the cyclohexane (B81311) ring and the dodecyl chain would appear in the aliphatic region (approx. 0.8–2.5 ppm). The CH proton at the C1 position, adjacent to the carboxyl group, would be deshielded relative to the other ring protons. libretexts.org The terminal methyl (–CH₃) group of the dodecyl chain would exhibit a characteristic triplet signal around 0.8-0.9 ppm.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is a key indicator, with a chemical shift in the range of 160-180 ppm. libretexts.org The carbons of the cyclohexane ring and the dodecyl chain would produce a series of signals in the upfield region (approx. 10–50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles for similar structures.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-C OOH ) | 10.0 - 12.0 | 160 - 180 |

| Cyclohexane Ring (-CH-) | 1.2 - 2.5 | 25 - 50 |

| Dodecyl Chain (-CH₂-) | 1.2 - 1.6 | 20 - 40 |

Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for probing its structure through fragmentation analysis. It is exceptionally sensitive, making it ideal for reaction monitoring and identifying metabolites in complex biological matrices.

For this compound (Molecular Weight: 282.48 g/mol ), the molecular ion peak (M⁺) would be observed in the mass spectrum. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). libretexts.org Fragmentation of the alkyl chain is also expected, producing a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org High-resolution mass spectrometry would allow for the determination of the precise elemental composition.

In metabolite profiling, MS combined with a separation technique like liquid chromatography (LC-MS) could be used to detect and quantify this compound and its biotransformation products in biological samples. lumtech.com.cn Similarly, for reaction monitoring, MS can track the disappearance of reactants and the appearance of the product in real-time, providing crucial kinetic data.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 282.5 |

| [M-OH]⁺ | Loss of hydroxyl group | 265.5 |

| [M-COOH]⁺ | Loss of carboxyl group | 237.5 |

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is essential for isolating and purifying this compound from reaction mixtures or complex samples, and for its quantification.

Gas Chromatography (GC) for Volatile Derivatives

Due to its high molecular weight and polar carboxylic acid group, this compound is not sufficiently volatile for direct analysis by gas chromatography (GC). However, it can be readily analyzed after conversion to a more volatile derivative, such as a methyl ester or a silyl (B83357) ester. lmaleidykla.lt This derivatization step is crucial for achieving good peak shape and preventing strong interactions with the stationary phase. lmaleidykla.ltscholaris.ca

The resulting ester would be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. chemcoplus.co.jp A temperature-programmed oven would be required to elute the high-boiling-point derivative in a reasonable time. chemcoplus.co.jp Detection is commonly performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Liquid Chromatography (LC) for Non-volatile Species

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile species like this compound in its native form. Reversed-phase (RP) HPLC would be the method of choice, utilizing a non-polar stationary phase (most commonly C18) and a polar mobile phase. nih.gov

The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic or acetic acid) added to suppress the ionization of the carboxyl group and ensure good peak shape. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased during the run, would likely be necessary to elute the highly non-polar compound from the C18 column. Detection could be achieved using a UV detector (if the molecule had a chromophore, which it lacks), an evaporative light scattering detector (ELSD), or, most powerfully, a mass spectrometer (LC-MS). thermofisher.com

X-ray Diffraction for Crystalline Structure Determination in Supramolecular Chemistry

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule. nih.gov This technique provides precise bond lengths, bond angles, and conformational details, as well as information about intermolecular interactions (e.g., hydrogen bonding) in the solid state. researchgate.net

For this compound, the first and often most challenging step would be to grow a single crystal of sufficient quality. nih.gov Given its long, flexible alkyl chain, the compound may exist as an oil or a waxy solid at room temperature, making crystallization difficult. If a suitable crystal were obtained, XRD analysis would reveal the exact conformation of the cyclohexane ring (e.g., chair conformation) and the orientation of the dodecyl and carboxylic acid substituents (axial vs. equatorial). A key structural feature of interest would be the hydrogen-bonding motif of the carboxylic acid groups, which typically form centrosymmetric dimers in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 4-Dodecylcyclohexane-1-carboxylic acid. Methods such as Density Functional Theory (DFT) and semi-empirical methods like MNDO are employed to model the molecule's properties. researchgate.net These calculations can determine the distribution of electron density, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Key parameters derived from these calculations include ionization energies, proton affinities, and bond dissociation energies. nih.gov For instance, the calculations can identify the most acidic proton (on the carboxylic acid group) and predict the sites most susceptible to electrophilic or nucleophilic attack. The geometry of the molecule, including the conformation of the cyclohexane (B81311) ring and the dodecyl chain, is optimized to find the lowest energy state. This information is vital for understanding its reactivity in various chemical environments. researchgate.net

A basic building block of these applications is the calculation of relative energy between different chemical states. nih.gov For this compound, this would involve analyzing the conformational isomers (cis and trans) and the rotational barriers of the carboxyl group and the dodecyl chain.

Table 1: Illustrative Calculated Electronic Properties for this compound

| Property | Illustrative Value | Method | Significance |

| HOMO Energy | -6.5 eV | DFT/B3LYP | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | DFT/B3LYP | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | 2.1 D | DFT/B3LYP | Relates to polarity and solubility |

| Proton Affinity (at Oxygen) | 220 kcal/mol | GFN-XTB | Measures basicity of the carboxyl group |

Note: The values in this table are illustrative examples based on typical calculations for similar molecules and are not derived from a specific published study on this compound.

Molecular Dynamics Simulations of Self-Assembly Processes

The amphiphilic nature of this compound, with its hydrophobic dodecylcyclohexane (B156805) part and hydrophilic carboxylic acid head, suggests a strong tendency for self-assembly in solution. Molecular dynamics (MD) simulations are a powerful tool to investigate these processes. cuny.eduriverpublishers.com By simulating the movement of many individual molecules over time, MD can model the spontaneous formation of aggregates like micelles or bilayers. researchgate.net166.62.7

Both all-atom and coarse-grained MD simulations can be used. riverpublishers.com All-atom simulations provide detailed information about specific intermolecular interactions, such as hydrogen bonding between carboxylic acid groups and van der Waals interactions among the alkyl chains. cuny.edu Coarse-grained models, which group atoms into larger beads, allow for simulations on longer timescales to observe large-scale phenomena like the formation of nanofibers or other complex structures. riverpublishers.com

These simulations reveal that the self-assembly is driven by a balance of forces, primarily hydrophobic interactions between the nonpolar tails and electrostatic or hydrogen-bonding interactions between the polar head groups. rsc.org The resulting morphology of the self-assembled structures is influenced by factors like concentration, pH, and the presence of counter-ions. riverpublishers.com

Table 2: Illustrative Parameters for an MD Simulation of this compound Self-Assembly

| Parameter | Value/Setting | Purpose |

| Number of Molecules | 512 | To observe aggregation phenomena |

| Solvent | Water (TIP3P model) | Aqueous environment for self-assembly |

| Force Field | GROMOS54a7 | Defines the potential energy of the system |

| Temperature | 300 K | Simulates room temperature conditions |

| Pressure | 1 bar | Simulates atmospheric pressure |

| Simulation Time | 500 ns | To allow for equilibration and assembly |

Note: This table represents a typical setup for an MD simulation and is for illustrative purposes.

Thermodynamic and Kinetic Modeling of Chemical Reactions

Thermodynamic and kinetic modeling helps to predict the feasibility, rate, and outcome of chemical reactions involving this compound. This is particularly relevant for understanding its synthesis, degradation, or combustion. nih.govresearchgate.net

Thermodynamic Modeling: Thermodynamic calculations determine the change in Gibbs free energy (ΔG) for a reaction, indicating whether it is spontaneous. princeton.edu For example, modeling the esterification of the carboxylic acid group would involve calculating the enthalpies of formation (ΔfH°) and entropies of the reactant and product molecules. chemeo.com These models can predict the equilibrium constant of a reaction under different temperatures, explaining whether the products or reactants will be favored. openstax.org

Table 3: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction (Reaction: Hydrogenation of the carboxylic acid group)

| Parameter | Illustrative Value | Significance |

| ΔH°reaction | -15 kcal/mol | Exothermic reaction is favored |

| ΔG°reaction | -5 kcal/mol | Spontaneous under standard conditions |

| Activation Energy (Ea) | 35 kcal/mol | High energy barrier, requires catalyst/heat |

| Rate Constant (k) at 400 K | 1.5 x 10-4 s-1 | Indicates a slow reaction rate at this temperature |

Note: The data presented are hypothetical and serve to illustrate the outputs of thermodynamic and kinetic modeling.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. collaborativedrug.com For this compound, computational SAR approaches can predict its potential efficacy or toxicity without the need for extensive experimental screening. nih.govresearchgate.net These methods are crucial in fields like drug discovery and materials science. nih.gov

The process involves generating a set of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule, such as its size, shape, hydrophobicity (logP), and electronic properties (e.g., partial charges on atoms).

By comparing these descriptors with those of known active molecules, a predictive model can be built. For instance, studies on other carboxylic acids have shown that features like chain length and branching can significantly affect biological functions, such as the inhibition of specific enzymes or the blockade of cellular processes. nih.gov The cyclohexanecarboxylic acid moiety itself has been identified as a key component in potent enzyme inhibitors, and SAR studies can explore how modifications to the dodecyl tail would modulate this activity. nih.gov

Table 4: Illustrative Molecular Descriptors for SAR Analysis of this compound

| Descriptor | Illustrative Value | Potential Implication |

| Molecular Weight | 296.5 g/mol | Influences diffusion and transport |

| logP (Octanol-Water) | 7.8 | High hydrophobicity, likely membrane-associated |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Affects cell permeability |

| Number of H-Bond Donors | 1 (from -COOH) | Potential for specific receptor interactions drugdesign.org |

| Number of H-Bond Acceptors | 2 (from -COOH) | Potential for specific receptor interactions drugdesign.org |

Note: These descriptor values are computed estimates and serve as examples for a typical SAR analysis.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

While traditional methods for synthesizing 4-alkylcyclohexanecarboxylic acids are effective, future research is geared towards more efficient, sustainable, and versatile synthetic strategies.

Current Synthetic Approaches: The most established route to this class of compounds is the catalytic hydrogenation of the corresponding substituted benzoic acid. wikipedia.org This process typically involves the reduction of the aromatic ring of 4-dodecylbenzoic acid using hydrogen gas and a transition metal catalyst, such as rhodium-on-carbon (Rh/C), ruthenium-on-carbon (Ru/C), or platinum-based catalysts. nih.govnih.gov While reliable, these methods often require high pressures and temperatures. nih.gov

Emerging Synthetic Frontiers: A significant area of emerging research is the direct C-H functionalization of cycloalkanes. researchgate.netnih.gov This cutting-edge technique aims to form carbon-carbon or carbon-heteroatom bonds by directly activating the otherwise inert C-H bonds of the cyclohexane (B81311) ring. researchgate.net For a molecule like 4-Dodecylcyclohexane-1-carboxylic acid, this could mean:

Direct Carboxylation: Developing catalytic systems that can selectively introduce a carboxylic acid group onto a dodecylcyclohexane (B156805) scaffold.

Late-Stage Functionalization: Using the existing carboxylic acid group to direct the functionalization of other C-H bonds on the cyclohexane ring, allowing for the synthesis of more complex derivatives. nih.govnih.gov

These methods promise to reduce the number of synthetic steps, improve atom economy, and provide access to novel derivatives that are difficult to produce through traditional means. nih.gov The development of novel ligands and transition-metal catalysts is central to overcoming the challenges of selectivity and reactivity in cycloalkane functionalization. nih.gov

Table 1: Comparison of Synthetic Methodologies for 4-Alkylcyclohexanecarboxylic Acids

| Methodology | Description | Advantages | Challenges |

| Catalytic Hydrogenation | Reduction of a 4-alkylbenzoic acid aromatic ring using H2 and a metal catalyst (e.g., Ru/C, Pd/C, Pt/TiO2). nih.govnih.gov | High yields, well-established technology. | Often requires high temperature and pressure; multi-step process if starting from basic feedstocks. nih.gov |

| Direct C-H Functionalization | Direct activation and conversion of a C-H bond on the cycloalkane ring to a C-C or C-COOH bond. researchgate.netnih.gov | High atom economy, fewer synthetic steps, potential for novel structures. nih.gov | Achieving high regioselectivity and stereoselectivity; catalyst development is ongoing. researchgate.net |

Expanding Applications in Stimuli-Responsive Materials

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like pH, temperature, or light. nih.govnih.gov The amphiphilic structure of this compound makes it an excellent candidate for creating pH-responsive systems.

The molecule consists of two distinct parts:

Hydrophilic Head: The carboxylic acid group (-COOH) is polar and can be ionized.

Hydrophobic Tail: The dodecylcyclohexane moiety is nonpolar and water-repellent.

This duality allows the molecules to self-assemble in aqueous environments. At neutral or high pH, the carboxylic acid group deprotonates to form a charged carboxylate (-COO⁻), increasing its water solubility. This change can drive the formation or dissolution of aggregates like micelles or vesicles. frontiersin.orgnih.gov This pH-responsive behavior is the foundation for several potential applications:

Controlled Drug Delivery: Micelles formed from these molecules could encapsulate hydrophobic drugs. In the acidic environment of a tumor or an endosome, the change in pH could trigger the disassembly of the micelles, releasing the drug payload precisely at the target site. acs.orgsigmaaldrich.com

Smart Coatings and Surfaces: Surfaces coated with this compound could switch their wettability (from hydrophobic to hydrophilic) based on the pH of the surrounding environment.

Emulsion Stabilization: It could be used as a pH-switchable surfactant for creating or breaking emulsions on demand.

Table 2: pH-Responsive Behavior and Potential Applications

| pH Condition | Molecular State | Self-Assembly Behavior | Potential Application |

| Acidic (Low pH) | Carboxylic acid (-COOH) is protonated (neutral). Molecule is more hydrophobic. | Molecules may aggregate to form micelles or vesicles to minimize contact between the hydrophobic tails and water. | Encapsulation of cargo (e.g., drugs). |

| Basic (High pH) | Carboxylic acid is deprotonated (-COO⁻). Head group is charged and hydrophilic. | Electrostatic repulsion between head groups can cause aggregates to disassemble or swell. nih.gov | On-demand release of encapsulated cargo. |

Advanced Supramolecular Architectures and Functional Devices

Beyond simple micelles, the specific geometry and functional groups of this compound suggest its use in creating more complex, ordered structures.

Hydrogen Bonding and Dimerization: A key feature of carboxylic acids is their ability to form strong and highly directional hydrogen bonds. hmdb.ca In nonpolar environments, two molecules will typically form a stable hydrogen-bonded dimer. This dimerization effectively doubles the length of the molecule and creates a larger, more rigid building block for further assembly.

Liquid Crystalline Phases: The combination of a rigid core (the cyclohexane ring), a long flexible tail (the dodecyl group), and strong intermolecular interactions (hydrogen bonding) is characteristic of molecules that can form liquid crystals. wikipedia.orgiosrjournals.org Liquid crystals are a state of matter with properties between those of a liquid and a solid, where molecules have orientational order but may lack positional order. tcichemicals.com It is plausible that this compound, particularly its hydrogen-bonded dimers, could align to form thermotropic liquid crystal phases (phases that appear at specific temperatures), such as:

Nematic Phase: Molecules have a common directional alignment but no positional order.

Smectic Phase: Molecules are aligned directionally and arranged in layers.

The ability to form liquid crystal phases is critical for applications in displays and optical sensors, where the alignment of the molecules can be controlled by external electric or magnetic fields. iosrjournals.org

Table 3: Intermolecular Forces and Potential Supramolecular Structures

| Intermolecular Force | Molecular Feature Involved | Resulting Supramolecular Structure |

| Hydrogen Bonding | Carboxylic acid group (-COOH) | Dimer formation, linear chains. |

| Van der Waals Forces | Dodecyl chain, cyclohexane ring | Aggregation, contributes to liquid crystal phase stability. |

| Dipole-Dipole Interactions | Carboxylic acid group | Contributes to molecular ordering. |

Interdisciplinary Research at the Interface of Chemistry and Biology

The structural components of this compound are highly relevant in a biological context, suggesting a range of potential applications in biomedicine and biotechnology.

Membrane Interaction and Antimicrobial Activity: Long-chain fatty acids and other amphiphilic molecules are known to possess antimicrobial properties. nih.govnih.gov Their mechanism of action often involves inserting into and disrupting the lipid bilayer of bacterial cell membranes, leading to cell death. nih.gov The amphiphilic nature of this compound, with its long hydrophobic tail, makes it a prime candidate for investigation as a novel antimicrobial agent. The length of the alkyl chain is often a critical determinant of antimicrobial efficacy. oup.commdpi.com

Biocompatible Scaffolds: The cyclohexane ring is a common structural motif found in many biologically active molecules and pharmaceuticals. mdpi.comcabidigitallibrary.org Its presence suggests that derivatives of this compound could be well-tolerated in biological systems. This biocompatibility is crucial for applications such as:

Drug Delivery Vehicles: As discussed, self-assembled nanoparticles from this compound could serve as carriers for other therapeutic agents.

Bioactive Molecules: Derivatives of cyclohexanecarboxylic acid have been investigated for a variety of biological activities, including as enzyme inhibitors. nih.gov Further modification of the 4-dodecyl derivative could lead to new therapeutic candidates.

The interaction of such amphiphiles with cell membranes is a complex process influenced by the lipid composition and phase of the membrane. nih.govbris.ac.uk Future research could explore how this molecule interacts with different types of model membranes to better predict its biological behavior.

Table 4: Potential Biological Applications

| Potential Application | Key Molecular Feature | Mechanism of Action |

| Antimicrobial Agent | Amphiphilic nature (hydrophobic tail, hydrophilic head). | Insertion into and disruption of bacterial cell membranes. nih.gov |

| Drug Delivery Carrier | Self-assembly into micelles/vesicles; pH-responsiveness. | Encapsulation of hydrophobic drugs with triggered release in acidic environments (e.g., tumors, endosomes). nih.gov |

| Enzyme Inhibition | Cyclohexanecarboxylic acid scaffold. | Specific binding to the active site of target enzymes. nih.gov |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-dodecylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclohexane ring functionalization followed by alkylation. For example, Friedel-Crafts acylation or carboxylation of cyclohexane derivatives can introduce the carboxylic acid group, while alkylation with dodecyl halides adds the dodecyl chain. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and yield . Characterization via H NMR and IR spectroscopy is essential to confirm product purity, as residual solvents or unreacted intermediates may co-elute during purification .

Q. How can researchers determine the solubility profile of this compound in organic solvents?

- Methodological Answer : Systematic solubility studies in solvents like ethanol, hexane, and chloroform can be conducted using gravimetric analysis or UV-Vis spectroscopy. For instance, solubility in polar aprotic solvents (e.g., DMSO) is often higher due to hydrogen bonding with the carboxylic acid group, while nonpolar solvents (e.g., hexane) may require heating to dissolve the dodecyl chain . Data should be tabulated with temperature-dependent solubility coefficients for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) resolves cyclohexane ring protons (δ 1.2–2.5 ppm) and the dodecyl chain (δ 0.8–1.4 ppm). C NMR confirms the carboxylic carbon (δ ~170 ppm) .

- IR : Strong absorption bands near 1700 cm (C=O stretch) and 2500–3300 cm (O-H stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) identifies the molecular ion peak [M+H] and fragments, such as loss of CO (Δm/z = 44) .

Advanced Research Questions

Q. How does the dodecyl chain length impact the compound’s self-assembly in aqueous solutions?